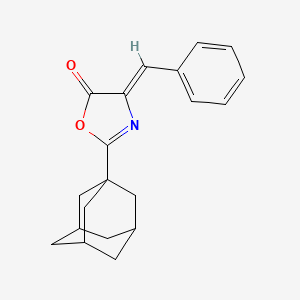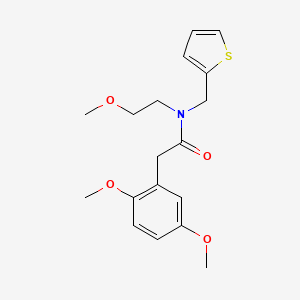
2-(2,5-dimethoxyphenyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)acetamide
Overview
Description
2-(2,5-dimethoxyphenyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)acetamide, also known as 25B-NBOMe, is a synthetic psychedelic compound that belongs to the phenethylamine and benzylamine classes. It is a derivative of the 2C family of phenethylamines, which are known for their psychoactive effects. 25B-NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for regulating serotonin levels in the brain. This compound has gained popularity in the research community due to its unique chemical properties and potential therapeutic applications.
Mechanism of Action
2-(2,5-dimethoxyphenyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)acetamide acts as a potent agonist of the 5-HT2A receptor, which is responsible for regulating serotonin levels in the brain. When this receptor is activated, it leads to an increase in the levels of serotonin, which can produce a range of effects, including altered perception, mood, and cognition. Additionally, this compound has been shown to have activity at other receptors, including the 5-HT2C receptor, which is involved in the regulation of appetite and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. This compound has been shown to produce a range of effects, including altered perception, mood, and cognition. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2,5-dimethoxyphenyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)acetamide in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the effects of serotonin on the brain. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound is its potential for abuse and toxicity. This compound has been associated with a number of adverse effects, including seizures, cardiovascular complications, and death.
Future Directions
There are many potential future directions for research involving 2-(2,5-dimethoxyphenyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)acetamide. One area of interest is the development of new therapeutic applications for this compound. It has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. Additionally, this compound has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Another area of interest is the development of new drugs that target the 5-HT2A receptor. This receptor plays a key role in regulating mood, cognition, and perception, and drugs that target this receptor could have a range of therapeutic applications. Finally, there is a need for further research into the potential toxicity and long-term effects of this compound. This compound has been associated with a number of adverse effects, and more research is needed to fully understand its risks and benefits.
Scientific Research Applications
2-(2,5-dimethoxyphenyl)-N-(2-methoxyethyl)-N-(2-thienylmethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-21-9-8-19(13-16-5-4-10-24-16)18(20)12-14-11-15(22-2)6-7-17(14)23-3/h4-7,10-11H,8-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACRIPOFOCTZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CS1)C(=O)CC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B3900578.png)

![2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B3900590.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3900597.png)
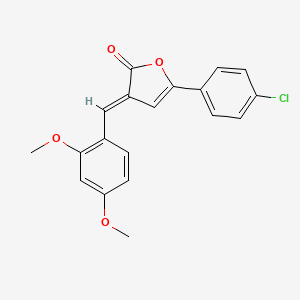
![2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B3900614.png)
![4-(1-benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-2-ethoxyphenol](/img/structure/B3900617.png)
![1-ethyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B3900626.png)
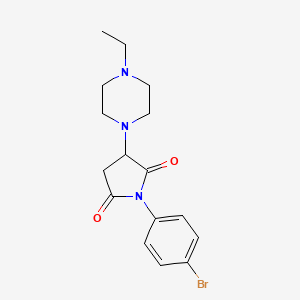
![2-[(3-pyridinylcarbonyl)amino]ethyl 3-(2-thienyl)acrylate](/img/structure/B3900634.png)

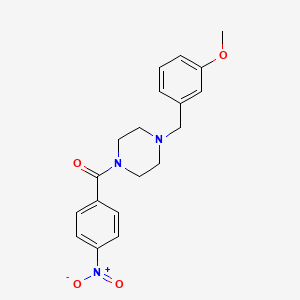
![N-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3900666.png)
